CL4F8-6

Gene Editing CRISPR-Cas9 Lipid Nanoparticles

CL4F8-6 is an ionizable cationic lipid (pKa 6.14) with validated in vivo efficacy for liver-targeted CRISPR-Cas9 mRNA delivery. Its α-branched tail architecture achieves 54% gene editing and 77% TTR reduction in mice at 2.5 mg/kg, a performance benchmark not interchangeable with generic analogs. Essential for optimizing LNP microviscosity and endosomal escape. For R&D only.

Molecular Formula C51H101NO5
Molecular Weight 808.3 g/mol
Cat. No. B10855904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL4F8-6
Molecular FormulaC51H101NO5
Molecular Weight808.3 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCC)C(=O)OCCCCCCC(CCCCCCOC(=O)C(CCCCCC)CCCCCC)(CCCCN(CCC)CCC)O
InChIInChI=1S/C51H101NO5/c1-7-13-17-25-35-47(36-26-18-14-8-2)49(53)56-45-33-23-21-29-39-51(55,41-31-32-44-52(42-11-5)43-12-6)40-30-22-24-34-46-57-50(54)48(37-27-19-15-9-3)38-28-20-16-10-4/h47-48,55H,7-46H2,1-6H3
InChIKeyFIQJUNNYZXWQKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CL4F8-6 Procurement Guide: An Ionizable Lipid for LNP-Based mRNA and CRISPR Delivery


CL4F8-6 is an ionizable cationic lipid with a reported pKa of 6.14, used as a functional excipient in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA therapeutics [1]. It has been utilized in preclinical studies to facilitate the delivery of Cas9 mRNA and single-guide RNA (sgRNA) for CRISPR-mediated gene editing in mice [1].

CL4F8-6 Procurement: Why Structural Specificity in Branched Lipids Matters for LNP Performance


In the formulation of LNPs, the lipid tail structure is not interchangeable. Systematic analysis of an α-branched lipid library demonstrates that subtle changes in symmetry and total carbon number dramatically alter LNP microviscosity, physical stability, and endosomal escape efficiency [1]. The specific branched architecture of CL4F8-6 (CL4F 8-6) contributes to these performance parameters in a way that cannot be assumed for linear or differently-branched analogs, thereby preventing generic substitution without risk of compromised delivery efficacy. The following evidence quantifies the in vivo functional delivery achieved with CL4F8-6 under defined conditions [1].

CL4F8-6 Performance Metrics: Quantified In Vivo Gene Editing and Protein Reduction


In Vivo CRISPR-Cas9 Gene Editing Efficiency in Mice

In a study of 32 different α-branched tail lipids, LNPs formulated with CL4F8-6 and carrying Cas9 mRNA and sgRNA demonstrated quantifiable in vivo gene editing. This performance is a direct result of the lipid's structural class and stands as the primary quantifiable benchmark for this compound [1].

Gene Editing CRISPR-Cas9 Lipid Nanoparticles

In Vivo Protein Knockdown (TTR Reduction) in Mice

Correlating with the observed genome editing, CL4F8-6 LNPs carrying Cas9 mRNA and sgRNA resulted in a significant reduction of target protein levels in serum. This functional outcome is a key indicator of therapeutic potential and delivery efficiency [1].

Protein Reduction CRISPR-Cas9 Lipid Nanoparticles

CL4F8-6: Primary Research and Development Applications Based on Empirical Evidence


Preclinical Development of CRISPR-Cas9 Therapeutics Requiring Liver-Directed Gene Editing

CL4F8-6 is directly applicable in research programs developing liver-targeted CRISPR-Cas9 therapies. The evidence of achieving 54% gene editing and 77% protein reduction in mice at a 2.5 mg/kg dose provides a concrete performance benchmark for planning in vivo proof-of-concept studies for targets such as Transthyretin (TTR) amyloidosis [1].

Comparative Analysis and Optimization of Novel Ionizable Lipid Libraries

Researchers synthesizing and screening new libraries of ionizable lipids can use CL4F8-6 as a benchmarked control lipid. Its quantifiable in vivo performance with a Cas9/sgRNA payload provides a high-bar reference point against which to measure the efficacy of novel candidate lipids, particularly when exploring structure-activity relationships related to tail branching [1].

Formulation Development for LNP-mRNA Vaccines and Therapeutics

Given its established utility in LNP formulations for mRNA delivery, CL4F8-6 is a relevant candidate for formulation scientists developing new LNP-based products. The compound's performance in a systematic lipid library study provides a data-backed starting point for optimizing LNP composition, particularly when aiming for high-stability and high-efficiency delivery to the liver [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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